[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone
説明
特性
IUPAC Name |
[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-16(2)17(3)25-15-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERJAAHYNIGGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017303 | |
| Record name | [1-(3-Methylbutan-2-yl)-1H-indol-3-yl](naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-40-3 | |
| Record name | [1-(3-Methylbutan-2-yl)-1H-indol-3-yl](naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Alkylation of Indole at the N1 Position
The synthesis begins with the alkylation of indole at the N1 position using 3-methylbutan-2-yl bromide. This step requires anhydrous conditions to prevent hydrolysis of the alkylating agent. A typical procedure involves:
-
Reagents : Indole (1.0 equiv), 3-methylbutan-2-yl bromide (1.2 equiv), sodium hydride (1.5 equiv) in dry tetrahydrofuran (THF).
-
Conditions : Reaction at 0–5°C under nitrogen atmosphere, gradually warming to room temperature over 12 hours.
-
Workup : Quenching with ice-water, extraction with dichloromethane, and solvent evaporation.
-
Yield : 65–70% after purification via silica gel chromatography (hexane/ethyl acetate, 4:1).
The steric bulk of the 3-methylbutan-2-yl group necessitates extended reaction times compared to smaller alkyl substituents.
Friedel-Crafts Acylation at the C3 Position
The alkylated indole undergoes Friedel-Crafts acylation to introduce the naphthalen-1-ylmethanone group:
-
Reagents : 1-(3-Methylbutan-2-yl)indole (1.0 equiv), naphthalene-1-carbonyl chloride (1.2 equiv), aluminum chloride (AlCl₃, 2.0 equiv) in dichloromethane (DCM).
-
Conditions : Stirring at 0°C for 30 minutes, then refluxing at 40°C for 6 hours.
-
Workup : Dilution with DCM, washing with dilute HCl (5%), followed by sodium bicarbonate solution.
-
Yield : 50–55% after column chromatography (DCM/methanol, 95:5).
The electron-rich indole ring facilitates electrophilic substitution at C3, with AlCl₃ acting as a Lewis acid to activate the acyl chloride.
Optimization of Reaction Parameters
Temperature and Stoichiometry
-
Alkylation : Excess NaH (1.5 equiv) ensures complete deprotonation of indole, while a 1.2:1 molar ratio of alkylating agent minimizes dimerization byproducts.
-
Acylation : Substoichiometric AlCl₃ (2.0 equiv) prevents over-acylation, with reflux temperatures (40°C) balancing reaction rate and side-product formation.
Solvent and Catalytic Systems
-
Alkylation : THF provides optimal solubility for both indole and the alkylating agent, while DCM in the acylation step enhances electrophilic reactivity.
-
Alternative Catalysts : FeCl₃ or ZnCl₂ may replace AlCl₃ but result in lower yields (35–40%) due to reduced Lewis acidity.
Purification and Characterization
Chromatographic Techniques
-
Normal-Phase Silica Chromatography :
-
Mobile Phase: Hexane/ethyl acetate (4:1) for alkylated indole; DCM/methanol (95:5) for the final product.
-
Purity: >95% as confirmed by HPLC (C18 column, acetonitrile/water gradient).
-
Spectroscopic Validation
Challenges and Mitigation Strategies
Steric Hindrance
The branched 3-methylbutan-2-yl group impedes both alkylation and acylation:
Moisture Sensitivity
-
Mitigation : Rigorous drying of solvents (molecular sieves) and reagents (P₂O₅) prevents hydrolysis of acyl chloride and alkyl bromide.
Comparative Analysis of Synthetic Approaches
| Parameter | Alkylation Step | Acylation Step |
|---|---|---|
| Reagent Ratio | 1:1.2 (indole:alkylating agent) | 1:1.2 (indole:acyl chloride) |
| Catalyst | NaH | AlCl₃ |
| Temperature | 0°C → RT | 0°C → 40°C |
| Yield | 65–70% | 50–55% |
| Key Challenge | Steric hindrance | Moisture sensitivity |
Scalability and Industrial Relevance
While lab-scale syntheses achieve moderate yields, industrial production faces hurdles:
化学反応の分析
反応の種類
JWH 018 N-(1,2-ジメチルプロピル)異性体は、以下を含む様々な化学反応を受けます。
酸化: この反応には、酸素の添加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応には、水素の添加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 触媒の存在下でのハロゲン.
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: ハロゲン化誘導体の生成.
科学的研究の応用
JWH 018 N-(1,2-ジメチルプロピル)異性体は、科学研究で様々な用途があります。
化学: 様々なサンプル中の合成カンナビノイドの同定と定量化のための分析化学における参照標準として使用されます。
生物学: 脳や末梢組織におけるカンナビノイド受容体との相互作用について研究されています。
医学: 潜在的な治療効果と、カンナビノイドベースの新しい薬の開発における役割について調査されています。
作用機序
JWH 018 N-(1,2-ジメチルプロピル)異性体は、身体のカンナビノイド受容体、特に中枢カンナビノイド受容体1と末梢カンナビノイド受容体2に結合することによって効果を発揮します。これらの受容体は、エンドカンナビノイド系の一部であり、痛み、気分、食欲などの様々な生理学的プロセスを調節する役割を果たしています。 JWH 018 N-(1,2-ジメチルプロピル)異性体のこれらの受容体への結合は、薬理学的効果をもたらすシグナル伝達経路を活性化します 。
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The table below compares the target compound with prominent naphthoylindole derivatives:
*Estimated based on structural similarity to analogs.
Pharmacological and Metabolic Insights
Receptor Affinity and Side Chain Length
- Optimal Chain Length: Studies indicate that SCRA side chains with 4–6 carbons maximize CB1 affinity .
- Fluorinated Analogs : AM-2201’s 5-fluoropentyl group enhances lipophilicity and metabolic resistance by blocking oxidative degradation . The target compound’s branching may similarly hinder cytochrome P450-mediated metabolism.
Branching vs. Linear Chains
- JWH-073 : The linear butyl chain (C4) in JWH-073 allows efficient receptor binding, but its metabolites (e.g., hydroxybutyl derivatives) are detectable in forensic screenings .
- Target Compound : The 3-methylbutan-2-yl group introduces steric hindrance, which could reduce metabolic oxidation and prolong half-life compared to linear chains .
Substituent Modifications
- Heterocyclic Moieties: JWH-200’s morpholinoethyl group shifts receptor interaction dynamics, demonstrating how non-alkyl substituents alter pharmacological profiles .
- Methylation on Indole Ring: Analogs like (1-butyl-2-methylindol-3-yl)-naphthalen-1-ylmethanone (JWH-016) show that methyl groups at the 2-position reduce potency compared to unsubstituted indoles .
Forensic and Clinical Relevance
- Detection Challenges: Branched or fluorinated SCRA variants like the target compound are harder to detect using standard immunoassays, necessitating advanced techniques like HRMS or NMR .
生物活性
[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone, also known by its CAS number 1427325-40-3, is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor modulation and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
The compound's molecular formula is , with a molecular weight of approximately 341.4 g/mol. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| LogP | 4.34 |
The primary mechanism of action for [1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone involves its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. This compound acts as a potent agonist for these receptors, mimicking the effects of naturally occurring cannabinoids. The activation of CB1 receptors is associated with various physiological effects, including pain relief and appetite stimulation, while CB2 activation is linked to anti-inflammatory responses.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of indole derivatives, including [1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone. Research indicates that compounds in this class can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Indole derivatives have been shown to arrest the cell cycle at the G2/M phase, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : These compounds can enhance apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
A study investigating the effects of indole derivatives on breast cancer cell lines demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death.
Case Studies
A notable case study involved the evaluation of [1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 10 | Cell cycle arrest and apoptosis induction |
| A549 | 20 | Inhibition of proliferation |
These findings suggest that the compound exhibits promising anticancer activity across multiple cell lines.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that [1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone has a favorable safety profile at therapeutic doses but requires further investigation to establish long-term effects and potential side effects.
Q & A
Q. What are the optimal synthetic routes for [1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone, and how do computational tools enhance route planning?
The synthesis typically involves multi-step organic reactions starting from indole and naphthalene precursors. Key steps include Friedel-Crafts acylation to link the indole and naphthalene moieties, followed by alkylation to introduce the 3-methylbutan-2-yl group. Computer-aided tools like Chematica streamline retrosynthetic analysis by predicting viable pathways and optimizing reaction conditions (e.g., solvent selection, catalyst efficiency) . Protection-deprotection strategies are often required to ensure regioselectivity, particularly for functionalizing the indole nitrogen .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and stereochemistry. For example, indole C-3 protons typically resonate at δ 7.2–7.8 ppm, while naphthalene protons appear upfield .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>99% in optimized syntheses) and resolve isomers .
- Mass Spectrometry (MS): Determines molecular weight (e.g., [M+H] peaks) and detects isotopic patterns in deuterated analogs .
Q. What physicochemical properties are essential for handling this compound in laboratory settings?
Key properties include:
- Solubility: Preferentially soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .
- Stability: Stable under inert atmospheres but sensitive to prolonged light exposure due to the naphthalene moiety. Differential Scanning Calorimetry (DSC) can identify decomposition thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., deuterium substitution) impact metabolic stability and biological activity?
Deuterated analogs (e.g., heptadeuteriobutyl groups) are used in metabolic tracing via H NMR or LC-MS to study oxidative pathways. Deuterium incorporation at labile positions (e.g., alkyl chains) reduces metabolic cleavage, enhancing half-life in vivo . Comparative studies show deuterated derivatives exhibit 20–30% higher stability in hepatic microsome assays .
Q. What methodologies resolve contradictions in biological activity data across analogs with varying substituents?
- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., hydroxy, methoxy, or alkyl groups) and correlate changes with activity. For example, 5-hydroxyindole analogs show enhanced receptor binding compared to methoxy derivatives .
- Statistical Modeling: Multivariate regression identifies dominant factors (e.g., steric bulk, electronic effects) influencing activity discrepancies .
Q. How can researchers design experiments to elucidate interactions with cannabinoid receptors?
- Radioligand Binding Assays: Use H-labeled CP-55,940 to measure displacement potency (IC) in receptor-rich membranes .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses, highlighting key interactions (e.g., indole-NH hydrogen bonding with CB1 receptor residues) .
- Functional Assays: cAMP inhibition or β-arrestin recruitment assays validate agonist/antagonist behavior .
Q. What challenges arise in purifying this compound, and how are they mitigated?
- Byproduct Formation: Alkylation side products (e.g., dialkylated indoles) require gradient HPLC with C18 columns for separation .
- Deuterated Impurities: Deuterium scrambling during synthesis is minimized using anhydrous conditions and deuterium-enriched reagents .
Q. How can SAR studies guide the development of analogs with improved pharmacokinetic profiles?
- LogP Optimization: Introduce polar groups (e.g., hydroxy, morpholine) to reduce LogP values and enhance aqueous solubility. For example, morpholine-substituted analogs show 50% higher bioavailability in rodent models .
- Metabolic Blocking: Fluorine or deuterium substitution at metabolically labile sites (e.g., alkyl chains) slows CYP450-mediated oxidation .
Methodological Guidance
Q. What strategies are recommended for interpreting complex spectroscopic data?
Q. How should researchers approach scaling up synthesis without compromising yield?
- Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acylations) .
- Design of Experiments (DoE): Statistically optimize parameters (temperature, stoichiometry) using response surface methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
